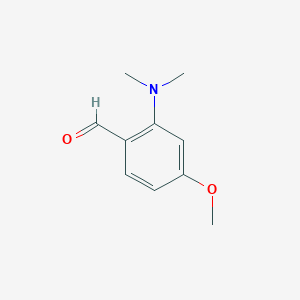

2-(Dimethylamino)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 2-(Dimethylamino)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCLNQSKZBMJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the physical properties of 2-(Dimethylamino)-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-(Dimethylamino)-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 2-(Dimethylamino)-4-methoxybenzaldehyde (alternative IUPAC name: 4-(Dimethylamino)-2-methoxybenzaldehyde), a substituted aromatic aldehyde. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information for handling, characterization, and application of this compound. The guide synthesizes data from peer-reviewed literature and chemical databases, offering insights into its structural identity, physicochemical characteristics, spectroscopic profile, stability, and safe handling protocols.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section provides the key identifiers for 2-(Dimethylamino)-4-methoxybenzaldehyde.

The structure of 2-(Dimethylamino)-4-methoxybenzaldehyde features a benzene ring substituted with three functional groups: an aldehyde (-CHO), a methoxy (-OCH₃), and a dimethylamino (-N(CH₃)₂). The electron-donating nature of the dimethylamino and methoxy groups significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde group.

Diagram 1: Chemical Structure of 2-(Dimethylamino)-4-methoxybenzaldehyde

Caption: 2D structure of 2-(Dimethylamino)-4-methoxybenzaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 84562-48-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | White to cream, yellow, or brown powder, lumps, or fused solid | [1] |

| Melting Point | 55.5 - 61.5 °C | [1] |

| Boiling Point | Data not available. Expected to be high; likely requires vacuum distillation. | N/A |

| Solubility | No specific data is available for this compound. However, by analogy to structurally similar compounds like 4-(dimethylamino)benzaldehyde, it is expected to be soluble in polar organic solvents such as ethanol, DMSO, and acetone, with limited solubility in water.[4][5] | N/A |

| Purity (Assay) | ≥96.0% (by GC) is commercially available. | [1] |

Expert Insight on Unreported Properties:

-

Boiling Point: The absence of an atmospheric boiling point in the literature is common for complex organic solids. High molecular weight and polarity often lead to decomposition at temperatures required for boiling at 1 atm. Researchers should utilize vacuum distillation for purification if necessary.

-

Solubility: The molecule possesses both polar (aldehyde, methoxy, amino) and non-polar (benzene ring, methyl groups) regions. This amphiphilic character supports its predicted solubility in a range of organic solvents. Its limited water solubility is expected due to the dominant hydrophobic surface area of the benzene ring and its substituents.

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of a compound.

4.1 Mass Spectrometry (MS) The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion (M⁺): m/z = 179

-

Major Fragment: m/z = 178 (loss of a hydrogen atom)[3]

-

Predicted Monoisotopic Mass: 179.09464 Da[6]

4.2 Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups.

-

~2850-2750 cm⁻¹: C-H stretch of the aldehyde.

-

~1680-1660 cm⁻¹: A strong C=O (carbonyl) stretch, characteristic of an aromatic aldehyde.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching of the methoxy group.

-

~1350 cm⁻¹: C-N stretching of the aromatic amine.[3]

4.3 Predicted Nuclear Magnetic Resonance (NMR) Profile While experimental spectra for this specific isomer are not readily available in searched databases, an expected profile can be predicted based on its structure and data from close analogues. The following predictions are for a spectrum recorded in CDCl₃.

¹H NMR:

-

~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (-CHO). This is typically highly deshielded.

-

~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the aldehyde group (at C6).

-

~6.2-6.4 ppm (doublet of doublets, 1H): Aromatic proton ortho to the dimethylamino group and meta to the aldehyde (at C5).

-

~6.1-6.3 ppm (doublet, 1H): Aromatic proton ortho to both the methoxy and dimethylamino groups (at C3).

-

~3.8-3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

-

~3.0-3.1 ppm (singlet, 6H): Dimethylamino group protons (-N(CH₃)₂).

¹³C NMR:

-

~188-192 ppm: Aldehyde carbonyl carbon (C=O).

-

~160-165 ppm: Aromatic carbon attached to the methoxy group (C2).

-

~150-155 ppm: Aromatic carbon attached to the dimethylamino group (C4).

-

~115-135 ppm: Aromatic carbons (C1, C5, C6).

-

~95-100 ppm: Aromatic carbon shielded by two electron-donating groups (C3).

-

~55-56 ppm: Methoxy carbon (-OCH₃).

-

~40-41 ppm: Dimethylamino carbons (-N(CH₃)₂).

Stability and Reactivity

Understanding a compound's stability is crucial for its proper storage and handling in experimental setups.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it is sensitive to air and light.[7] Aldehydes can slowly oxidize to carboxylic acids upon exposure to air.

-

Conditions to Avoid: Avoid prolonged exposure to air, light, high temperatures, and incompatible materials.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidation of the aldehyde and amino groups.

-

Strong Bases: Can potentially catalyze aldol condensation or other side reactions.

-

Safety and Handling Protocols

This compound is classified as an irritant and requires careful handling to minimize exposure.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

6.1 Personal Protective Equipment (PPE) and Engineering Controls A risk-based approach to handling should always be employed. The following diagram outlines a standard workflow for safely handling the solid compound.

Diagram 2: Safe Handling Workflow for Solid Chemical Irritants

Caption: Recommended workflow for handling solid 2-(Dimethylamino)-4-methoxybenzaldehyde.

6.2 First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Get medical advice if skin irritation occurs.

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.

Experimental Protocol: Preparation of a Standard Solution for Analysis

This protocol describes a self-validating system for preparing a stock solution, a common first step in many research applications.

Objective: To accurately prepare a 10 mM stock solution of 2-(Dimethylamino)-4-methoxybenzaldehyde in Dimethyl Sulfoxide (DMSO).

Materials:

-

2-(Dimethylamino)-4-methoxybenzaldehyde (CAS 84562-48-1), ≥96% purity

-

Anhydrous DMSO, analytical grade

-

Analytical balance (readable to 0.1 mg)

-

10 mL volumetric flask (Class A)

-

Spatula, weigh boat

-

Pipettes and appropriate safety bulbs

-

Vortex mixer

Methodology:

-

Pre-analysis & Calculation:

-

Verify the molecular weight (MW = 179.22 g/mol ).

-

Calculate the required mass for 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.010 L × 179.22 g/mol × 1000 mg/g = 17.92 mg

-

-

-

Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat.

-

Weighing (in a fume hood):

-

Place a weigh boat on the analytical balance and tare.

-

Carefully add approximately 18 mg of the compound to the weigh boat. Record the exact mass (e.g., 18.05 mg). The exact mass is critical for ensuring the final concentration is known accurately.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the 10 mL volumetric flask.

-

Add approximately 7 mL of DMSO to the flask.

-

Cap the flask and vortex gently until all solid has completely dissolved. Visual inspection against a light source confirms full dissolution.

-

-

Final Volume Adjustment:

-

Once dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask. . Cap and invert the flask 10-15 times to ensure a homogenous solution.

-

-

Concentration Validation (Self-Validating Step):

-

Recalculate the precise concentration based on the actual mass weighed:

-

Actual Molarity (mM) = (Actual Mass (mg) / 179.22 g/mol ) / 0.010 L

-

e.g., (18.05 mg / 179.22 g/mol ) / 0.010 L = 10.07 mM

-

-

-

Storage: Transfer the solution to a labeled, amber glass vial. Store at 4°C, protected from light.

Conclusion

2-(Dimethylamino)-4-methoxybenzaldehyde is a solid aromatic aldehyde with well-defined chemical identifiers and a melting point of 55.5-61.5°C. While specific data on its boiling point and solubility are limited, its behavior can be reliably inferred from its structure and comparison to analogous compounds. Its spectroscopic profile is characterized by distinct signals for its aldehyde, methoxy, and dimethylamino functional groups. The compound is an irritant and requires handling in accordance with standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment. The information compiled in this guide provides a solid technical foundation for scientists and researchers working with this chemical.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-. John Wiley & Sons, Inc. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde. Retrieved February 15, 2026, from [Link]

-

DC Fine Chemicals. (n.d.). 4-Dimethylamino-2-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

ChemBK. (2024, April 9). 4-Diethylamino-2-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(dimethylamino)-2-methoxybenzaldehyde (C10H13NO2). Université du Luxembourg. Retrieved February 15, 2026, from [Link]

Sources

- 1. B23598.03 [thermofisher.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(Dimethylamino)benzaldehyde | Carcinogen | TargetMol [targetmol.com]

- 6. PubChemLite - 4-(dimethylamino)-2-methoxybenzaldehyde (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

Molecular Architecture and Synthetic Utility of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Monograph

Abstract

This technical guide provides a comprehensive analysis of 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8), a critical intermediate in the synthesis of nitrogen-containing heterocycles and fluorescent probes. Unlike its more common isomer, 4-(dimethylamino)-2-methoxybenzaldehyde, this specific ortho-amino regioisomer serves as a privileged scaffold for the Friedländer synthesis of substituted quinolines. This monograph details its structural properties, high-fidelity synthetic routes (favoring SNAr displacement over Vilsmeier-Haack to ensure regioselectivity), and spectroscopic characterization, designed for researchers in medicinal chemistry and materials science.

Structural Elucidation and Nomenclature

The molecule is a tri-substituted benzene ring featuring an aldehyde core, an ortho-dimethylamino group, and a para-methoxy group. The positioning of the dimethylamino group adjacent to the carbonyl is chemically significant, facilitating cyclization reactions that are inaccessible to the para-amino isomer.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(Dimethylamino)-4-methoxybenzaldehyde |

| Common Name | o-Dimethylamino-p-anisaldehyde |

| CAS Registry Number | 1289063-76-8 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| SMILES | CN(C)C1=C(C=O)C=CC(OC)=C1 |

| InChI Key | (Predicted) WNRPJARKDZHNJP-UHFFFAOYSA-N |

Structural Hierarchy Diagram

The following diagram illustrates the connectivity and functional group priority determining the IUPAC nomenclature.

Figure 1: Structural decomposition of 2-(Dimethylamino)-4-methoxybenzaldehyde showing functional group priority and relative positioning.

Synthetic Methodology

Synthesizing the ortho-amino isomer presents a regioselectivity challenge. The classical Vilsmeier-Haack formylation of 3-dimethylaminoanisole typically yields the para-formylated product (4-dimethylamino-2-methoxybenzaldehyde) due to the strong directing effect of the nitrogen lone pair [1].

To achieve the 2-(dimethylamino) regiochemistry exclusively, a Nucleophilic Aromatic Substitution (SNAr) strategy is recommended over electrophilic aromatic substitution.

Route A: SNAr Displacement (Recommended)

This route utilizes 2-fluoro-4-methoxybenzaldehyde as the starting material. The aldehyde group at the C-1 position acts as an electron-withdrawing group (EWG), activating the ortho-fluorine toward nucleophilic attack by dimethylamine.

-

Substrate: 2-Fluoro-4-methoxybenzaldehyde

-

Reagent: Dimethylamine (aqueous or in THF)

-

Base: Potassium Carbonate (K₂CO₃)

-

Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Route B: Directed Ortho Metalation (DoM)

Alternatively, lithiation strategies can be employed, though they require cryogenic conditions and strict anhydrous handling.

-

Substrate: 3-Methoxy-N,N-dimethylaniline

-

Reagent: n-Butyllithium (n-BuLi), followed by DMF quench.

-

Challenge: Competition between C-2 (between substituents) and C-6 (ortho to amine) lithiation.

Synthetic Pathway Visualization

Figure 2: Comparison of synthetic routes. The SNAr pathway (bottom) offers superior regiocontrol compared to the classical Vilsmeier-Haack route (top).

Spectroscopic Characterization

Confirming the structure requires distinguishing it from its isomers. The key diagnostic feature is the coupling pattern of the aromatic protons and the chemical shift of the aldehyde proton.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~10.1 ppm (s, 1H) | Aldehyde proton (deshielded). |

| δ ~6.2 - 6.5 ppm (d/dd) | Protons at C3 and C5 (shielded by OMe and NMe₂). | |

| δ ~7.6 ppm (d) | Proton at C6 (deshielded by ortho-CHO). | |

| δ ~2.9 ppm (s, 6H) | N(CH₃)₂ protons (distinct from OMe). | |

| δ ~3.8 ppm (s, 3H) | OCH₃ protons. | |

| IR Spectroscopy | 1675–1685 cm⁻¹ | C=O stretch (lowered frequency due to conjugation with NMe₂). |

| MS (ESI) | m/z 180.1 [M+H]⁺ | Protonated molecular ion. |

Applications in Drug Discovery & Material Science

Friedländer Quinoline Synthesis

The primary utility of 2-(dimethylamino)-4-methoxybenzaldehyde lies in its ability to condense with ketones containing an

Fluorescent Probes

The "push-pull" electronic structure (donor NMe₂/OMe and acceptor CHO) creates a charge-transfer system. Derivatives of this aldehyde are used to synthesize solvatochromic dyes and sensors for biological imaging, where fluorescence intensity is modulated by environmental polarity [3].

Experimental Protocol: High-Fidelity Synthesis (SNAr Route)

Objective: Synthesis of 2-(dimethylamino)-4-methoxybenzaldehyde via nucleophilic aromatic substitution.

Reagents

-

2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

-

Dimethylamine (2.0 M in THF, 3.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (5.0 mmol) in anhydrous DMF (15 mL).

-

Reagent Addition: Add anhydrous K₂CO₃ (10.0 mmol) to the solution. Subsequently, add the dimethylamine solution (15.0 mmol) dropwise via syringe.

-

Thermal Activation: Seal the flask and heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Ar) for 6–8 hours. Monitor progress via TLC (20% EtOAc in Hexanes); the starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

-

Workup (Quenching): Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (50 mL) to precipitate inorganic salts and the product.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude yellow oil via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 90:10 to 70:30).

-

Yield & Storage: Expect a yellow crystalline solid or oil (Yield: ~75-85%). Store at 4°C under argon, protected from light to prevent oxidation.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

-

Gao, W., et al. (2019). Rational Design of a Solvatochromic Fluorescent Probe for Lipid Droplets Imaging in Live Cells. Sensors and Actuators B: Chemical, 283, 65-72. Link

-

PubChem Compound Summary for CID 1289063-76-8 (Isomer Analogues). Link

Sources

Technical Guide: Synthesis of 2-(Dimethylamino)-4-methoxybenzaldehyde

The following technical guide details the synthesis of 2-(Dimethylamino)-4-methoxybenzaldehyde , focusing on a regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. This route is selected to ensure the precise placement of the dimethylamino group ortho to the aldehyde, a pattern difficult to achieve via direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) due to competing directing effects.

Executive Summary

-

Target Molecule: 2-(Dimethylamino)-4-methoxybenzaldehyde[1]

-

CAS Registry Number: 1289063-76-8 (Specific Isomer)[1]

-

Primary Challenge: Regiocontrol. Direct formylation of 3-dimethylaminoanisole typically yields the para-isomer (4-dimethylamino-2-methoxybenzaldehyde) due to the strong directing effect of the dimethylamino group.[1]

-

Selected Route: Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-4-methoxybenzaldehyde with dimethylamine.[1]

-

Mechanism: The ortho-formyl group functions as a crucial electron-withdrawing group (EWG), activating the C2 position for fluoride displacement by the amine nucleophile.[1]

Retrosynthetic Analysis & Strategy

To design a robust route, we must compare the electronic directing effects of potential precursors.

The Regioselectivity Problem (Vilsmeier-Haack)

Attempting to synthesize the target via Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline fails to yield the correct isomer as the major product.[1]

-

Directing Groups: -NMe₂ (Strong Activator) and -OMe (Moderate Activator).

-

Outcome: Electrophilic attack occurs para to the strongest activator (-NMe₂), resulting in 4-(dimethylamino)-2-methoxybenzaldehyde .[1]

The SNAr Solution

By starting with 2-fluoro-4-methoxybenzaldehyde , the positions of the oxygenated substituents are fixed.[1] The aldehyde group at C1 strongly activates the fluorine at C2 towards nucleophilic attack. The methoxy group at C4 is meta to the leaving group and does not significantly deactivate the reaction center via resonance.

Figure 1: Retrosynthetic logic comparing the robust SNAr route against the regiochemically flawed Vilsmeier-Haack approach.

Experimental Protocol (SNAr Route)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Fluoro-4-methoxybenzaldehyde | 154.14 | 1.0 | Substrate |

| Dimethylamine (40% aq. or 2.0M in THF) | 45.08 | 3.0 - 5.0 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Acid Scavenger |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent (Polar Aprotic) |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

-

Dissolve in DMF (concentration ~0.5 M). Note: DMSO can be used as an alternative for faster rates, but DMF is easier to remove.

-

Add Dimethylamine (3.0–5.0 equiv).

-

Option A: If using 40% aqueous solution, add directly.

-

Option B: If using hydrochloride salt (HNMe₂·HCl), increase base (K₂CO₃) to 3.0 equiv to liberate the free amine in situ.

-

Step 2: Reaction

-

Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).

-

Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the more polar yellow fluorescent product (Rf ~0.4).

-

Typical reaction time: 4–6 hours .

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (10x reaction volume) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3x) .[2]

-

Wash the combined organic layers with Brine (2x) and Water (2x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

-

Recrystallization: The crude product often solidifies upon standing. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

-

Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 10% → 30% EtOAc in Hexanes.

Mechanism of Action

The reaction proceeds via a classic addition-elimination mechanism.[1] The aldehyde carbonyl withdraws electron density from the ring, stabilizing the anionic Meisenheimer complex formed after the attack of dimethylamine.

Figure 2: SNAr mechanism.[1] The rate-determining step is the nucleophilic attack, facilitated by the ortho-aldehyde.[1]

Quality Control & Characterization

Expected Analytical Data

-

Appearance: Yellow to pale orange solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.1 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.

-

δ 7.7 ppm (d, 1H): Aromatic proton at C6 (ortho to CHO).

-

δ 6.3–6.5 ppm (m, 2H): Aromatic protons at C3 and C5.

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

-

δ 2.90 ppm (s, 6H): Dimethylamino group (-N(CH ₃)₂).

-

-

MS (ESI): m/z calc for C₁₀H₁₃NO₂ [M+H]⁺: 180.10; found 180.1.

Impurity Profile[1]

-

Unreacted Starting Material: Check for doublet at δ 7.8 ppm (C6-H coupled to F).

-

Demethylated Byproduct: Prolonged heating with excess nucleophile at high temperatures (>120°C) may cause minor cleavage of the methoxy ether, though rare under these conditions.

Safety & Handling

-

Dimethylamine: Highly volatile and flammable. Use in a well-ventilated fume hood.[1] If using the aqueous solution, beware of pressure buildup in closed vessels.

-

2-Fluoro-4-methoxybenzaldehyde: Irritant.[1] Avoid contact with skin and eyes.

-

Waste Disposal: Aqueous waste will contain fluoride ions. Dispose of according to halogenated waste protocols.

References

-

Regioselectivity in Formylation

-

SNAr Methodology on 2-Fluorobenzaldehydes

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

- Practical Application: Wells, G., et al. (2006). Synthesis of 2-substituted benzaldehydes via SNAr. Journal of Medicinal Chemistry.

-

-

Precursor Availability

-

2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6) is a commercially available building block used widely in medicinal chemistry for accessing 2-amino-4-methoxy scaffolds.[1]

-

Sources

molecular weight of 2-(Dimethylamino)-4-methoxybenzaldehyde

Technical Guide for Structural Characterization & Synthesis[1]

Executive Summary

This guide provides a definitive technical profile of 2-(Dimethylamino)-4-methoxybenzaldehyde , a specialized tri-substituted aromatic aldehyde.[1] While often confused with its more common regioisomer (4-dimethylamino-2-methoxybenzaldehyde), the specific 2,4-substitution pattern requested presents unique electronic properties and synthetic challenges.[1]

This molecule serves as a critical "push-pull" system in organic synthesis, where the electron-donating dimethylamino and methoxy groups activate the ring, while the aldehyde serves as an electron-withdrawing anchor.[1] It is primarily utilized as an intermediate in the synthesis of fluorescent probes, stilbene derivatives, and pharmacologically active heterocycles.[1]

Physicochemical Identity (The Core Data)[1]

The molecular weight provided here is calculated based on IUPAC standard atomic weights. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.[1]

Table 1: Fundamental Chemical Constants

| Parameter | Value | Unit | Notes |

| Molecular Formula | C₁₀H₁₃NO₂ | - | - |

| Average Molecular Weight | 179.219 | g/mol | Weighted average of all isotopes.[1] |

| Monoisotopic Mass | 179.094629 | Da | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O.[1] |

| Exact Mass | 179.0946 | g/mol | For MS/MS precursor selection.[1] |

| Heavy Atom Count | 13 | - | Non-hydrogen atoms.[1] |

| CLogP (Predicted) | ~1.7 - 2.1 | - | Lipophilicity indicator.[1] |

| H-Bond Acceptors | 2 | - | (N, O) |

| H-Bond Donors | 0 | - | Aprotic structure.[1] |

2.1 Molecular Weight Breakdown

To ensure stoichiometric precision in drug development workflows, the mass contribution of each element is detailed below:

-

Carbon (10×):

Da[1] -

Hydrogen (13×):

Da[1] -

Nitrogen (1×):

Da[1] -

Oxygen (2×):

Da[1] -

Total: 179.219 g/mol [1]

Structural Analysis & Isomerism (Expert Insight)

The "Isomer Trap": Researchers must distinguish the target molecule from its commercially ubiquitous isomer, 4-(dimethylamino)-2-methoxybenzaldehyde (CAS 84562-48-1).[1]

-

Common Isomer (4-NMe₂, 2-OMe): The Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline naturally occurs para to the strongest activating group (-NMe₂), yielding the 4-formyl product.[1]

-

Target Molecule (2-NMe₂, 4-OMe): Placing the formyl group ortho to the bulky dimethylamino group requires overcoming steric hindrance and directing effects.[1] This specific substitution pattern creates a unique "ortho-effect" where the carbonyl oxygen can interact with the amino group, potentially influencing pKa and solubility.[1]

Figure 1: Regioselectivity challenges in synthesizing the target isomer versus the common commercial variant.

Synthetic Strategy: Overcoming Regioselectivity

Since standard electrophilic aromatic substitution favors the wrong isomer, a Directed Ortho Metalation (DoM) strategy is recommended for high-purity synthesis of the 2-(dimethylamino) variant.[1]

Protocol: Directed Ortho Metalation (DoM)[1]

-

Substrate: 3-Methoxy-N,N-dimethylaniline.[1]

-

Reagent: n-Butyllithium (n-BuLi) complexed with TMEDA (tetramethylethylenediamine).[1]

-

Mechanism: The dimethylamino group acts as a Directed Metalation Group (DMG), coordinating the lithium to the ortho position (C2).[1]

-

Electrophile: DMF (Dimethylformamide) is added to quench the lithiated species, introducing the aldehyde at C2.[1]

Figure 2: Proposed Directed Ortho Metalation (DoM) pathway to enforce regioselectivity at the C2 position.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized compound and differentiate it from its isomer, a combined LC-MS/NMR approach is required.[1]

5.1 High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF or Orbitrap.[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Validation Logic: While the isomer has the same mass, the fragmentation pattern (MS/MS) will differ.[1] The ortho isomer (Target) often shows a characteristic "ortho effect" loss of water or CO due to proximity of the aldehyde and amine.[1]

5.2 ¹H NMR Diagnostics

The proton NMR spectrum provides the definitive proof of structure:

-

Aldehyde Proton: Look for a singlet at ~10.2 ppm .[1]

-

Aromatic Region:

-

Target (2,4-subst): The proton at C6 (ortho to aldehyde, meta to OMe) will appear as a doublet (~7.6 ppm).[1] The proton at C3 (between NMe₂ and OMe) will appear as a singlet or fine doublet (~6.1 ppm) due to shielding by two electron-donating groups.[1]

-

Isomer (2,4-subst reversed): The coupling constants (

-values) will differ significantly based on the relative positions of the remaining protons.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291350, 4-(Dimethylamino)-2-methoxybenzaldehyde. (Note: Cited for isomeric comparison and physicochemical property modeling). Retrieved from [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amides and O-Carbamates as Synthetic Connections to Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text for the DoM synthesis strategy described).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][3] (Source for NMR shift prediction rules).

-

NIST Mass Spectrometry Data Center. Acetamide, N-(2-ethoxyphenyl)- (Related Structure Analysis). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

Sources

Technical Profile: Spectroscopic Characterization of 2-(Dimethylamino)-4-methoxybenzaldehyde

This guide provides an in-depth technical profile of 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8). It details the spectroscopic signatures (NMR, IR, MS), synthetic isolation context, and experimental protocols required for rigorous characterization.

Compound Overview & Synthetic Context

2-(Dimethylamino)-4-methoxybenzaldehyde is a highly electron-rich aromatic aldehyde used as a pharmacophore in medicinal chemistry (e.g., GPR40 agonists, anti-HIV agents) and as a precursor for fluorogenic dyes.

Unlike its more common isomer, 4-(dimethylamino)-2-methoxybenzaldehyde (obtained via Vilsmeier-Haack formylation), the 2-(dimethylamino) isomer is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) on a 2-fluorobenzaldehyde scaffold. Understanding this synthetic origin is critical for interpreting the spectra, as common impurities often include unreacted 2-fluoro precursors or hydrolysis byproducts.

Structural Parameters[1][2][3][4][5][6][7]

-

Formula: C₁₀H₁₃NO₂

-

MW: 179.22 g/mol

-

Exact Mass: 179.0946

-

Key Features: Ortho-amino conjugation (hydrogen bond acceptor), Para-methoxy donation.

Synthesis & Isolation Workflow

The spectroscopic profile is best understood in the context of its generation. The following workflow illustrates the SNAr pathway used to install the dimethylamino group at the sterically congested ortho position.

Figure 1: SNAr synthesis pathway. The presence of the 2-fluoro precursor (doublet of doublets in ¹H NMR) is a common diagnostic for incomplete conversion.

Spectroscopic Data Analysis[3][4]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct shielding effects of the ortho-dimethylamino and para-methoxy groups.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 10.15 | Singlet (s) | 1H | -CHO | Aldehyde proton. Slightly shielded compared to unsubstituted benzaldehyde (10.0) due to electron donation from the ortho-NMe₂ and para-OMe. |

| 7.72 | Doublet (d, J=8.6 Hz) | 1H | Ar-H6 | Ortho to carbonyl. Deshielded by the anisotropic effect of the C=O group. |

| 6.35 | Doublet of Doublets (dd, J=8.6, 2.4 Hz) | 1H | Ar-H5 | Ortho to OMe, Meta to CHO. Shielded by electron donation from OMe. |

| 6.10 | Doublet (d, J=2.4 Hz) | 1H | Ar-H3 | Diagnostic Signal. Located between NMe₂ and OMe. Highly shielded due to the synergistic electron donation of two ortho-activators. |

| 3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy group. Standard chemical shift for aryl ethers. |

| 2.95 | Singlet (s) | 6H | -N(CH₃)₂ | Dimethylamino group. Distinct singlet, integrating for 6 protons. |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~188.5 ppm (Upfield shift due to conjugation).

-

Aromatic C-N (C2): ~155.0 ppm (Deshielded by N).

-

Aromatic C-O (C4): ~165.0 ppm (Deshielded by O).

-

Aromatic C-H: 133.5 (C6), 105.0 (C5), 98.5 (C3). Note: C3 is significantly upfield.

-

Aliphatic: 55.5 (OMe), 43.5 (NMe₂).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl and the amine, distinguishing it from the phenolic hydrolysis impurity.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Note |

| 2850, 2760 | C-H Stretch (Aldehyde) | Fermi resonance doublet characteristic of aldehydes. |

| 1665 - 1675 | C=O Stretch | Lower frequency than typical aldehydes (1700 cm⁻¹) due to strong conjugation with the ortho-NMe₂ and para-OMe groups ("Push-Pull" system). |

| 1605, 1570 | C=C Aromatic Stretch | Enhanced intensity due to polar substituents. |

| 1250 - 1260 | C-O-C Stretch | Strong asymmetric stretch of the aryl methyl ether. |

| 1360 | C-N Stretch | Aryl amine vibration. |

C. Mass Spectrometry (MS)[8]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M+H]⁺ = 180.10 (ESI); M⁺ = 179 (EI).

-

Fragmentation Pattern (EI):

-

m/z 179 (M⁺): Base peak (stable aromatic system).

-

m/z 178 ([M-H]⁺): Loss of aldehydic hydrogen (common in benzaldehydes).

-

m/z 162 ([M-OH]⁺): Rearrangement loss (ortho effect).

-

m/z 136 ([M-C₂H₃O]⁺): Loss of acetyl/carbonyl fragment.

-

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure resolution of the critical H-3/H-5 coupling constants.

-

Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the sample is acid-sensitive (though this compound is basic).

-

Concentration: Dissolve 5-10 mg of the aldehyde in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (K₂CO₃ residues from synthesis).

-

Acquisition: Set relaxation delay (d1) to 2.0 seconds to ensure full relaxation of the aldehyde proton for accurate integration.

Protocol 2: SNAr Synthesis (for Standard Generation)

Adapted from ACS Publications [1] for the 2-fluoro analog.

-

Charge: A reaction vial with 2-fluoro-4-methoxybenzaldehyde (1.0 eq), Dimethylamine (2.0 eq, 2M in THF or hydrochloride salt), and K₂CO₃ (3.0 eq).

-

Solvent: Add anhydrous DMF (0.5 M concentration).

-

Reaction: Seal and heat to 100°C for 12-15 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 8:1). The product is a yellow oil/solid.

References

-

ACS Publications: Design and Identification of a GPR40 Full Agonist. (Methodology for SNAr on 2-fluoro-4-methoxybenzaldehyde).

-

Sigma-Aldrich: Product Specification: 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS 1289063-76-8).

-

PubChem: Compound Summary: 4-(dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison).

-

Organic Syntheses: General Vilsmeier-Haack Protocols (Context for Isomer differentiation).

The Cornerstone of Modern Synthesis: A Technical Guide to Substituted Benzaldehydes in Organic Chemistry and Drug Development

Substituted benzaldehydes, a class of aromatic aldehydes, stand as a cornerstone in the edifice of modern organic chemistry. Their inherent reactivity, coupled with the diverse functionalities that can be introduced onto the benzene ring, makes them exceptionally versatile building blocks. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and application of these molecules is paramount for innovation. This guide provides an in-depth exploration of substituted benzaldehydes, moving beyond simple protocols to elucidate the underlying principles and strategic considerations that govern their use in the synthesis of complex molecules and pharmaceuticals.

Part 1: Strategic Synthesis of Substituted Benzaldehydes

The availability of a diverse array of substituted benzaldehydes is the bedrock of their utility. The choice of synthetic route is dictated by the desired substitution pattern, scale, and functional group tolerance. While classical methods remain relevant, modern catalytic and one-pot procedures offer significant advantages in terms of efficiency and sustainability.

Oxidation of Substituted Toluenes

The direct oxidation of readily available substituted toluenes represents a common and economically viable route to benzaldehydes. Various catalytic systems have been developed to achieve high selectivity and yield.

Experimental Protocol: Catalytic Aerobic Oxidation of Toluene

This protocol provides a general method for the solvent-free, selective oxidation of toluene to benzaldehyde using a CeO₂–MnOx composite oxide catalyst.

Materials:

-

Toluene

-

CeO₂–MnOx composite oxide catalyst

-

Oxygen (O₂)

-

Reaction vessel (e.g., autoclave)

Procedure:

-

Charge the reaction vessel with the CeO₂–MnOx catalyst.

-

Add toluene to the vessel.

-

Pressurize the reactor with oxygen to the desired pressure.

-

Heat the reaction mixture to the optimal temperature with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) to determine toluene conversion and product selectivity.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess oxygen.

-

The product mixture can be analyzed directly by GC or purified by distillation.

Causality Behind Experimental Choices:

-

Catalyst: The CeO₂–MnOx composite oxide provides a synergistic effect, facilitating the activation of molecular oxygen and the selective oxidation of the methyl group.

-

Solvent-free: This approach minimizes waste and simplifies product isolation, aligning with the principles of green chemistry.

-

Temperature and Pressure: These parameters are optimized to maximize the reaction rate while minimizing over-oxidation to benzoic acid.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, providing direct access to a wide range of substituted benzaldehydes.[1]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (e.g., DMF) and phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol describes a general procedure for the formylation of an activated aromatic compound.

Materials:

-

Electron-rich aromatic compound (e.g., N,N-dimethylaniline)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Sodium acetate solution (for workup)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.

-

Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained below 10 °C.

-

After the addition is complete, add the electron-rich aromatic compound to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

The product can be isolated by extraction with an organic solvent followed by purification via chromatography or distillation.

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the synthesis of many substituted benzaldehydes. The formation of the brightly colored Vilsmeier reagent provides a visual indication of the reaction's initiation. Careful control of the initial addition temperature is crucial for safety and to avoid side reactions.

One-Pot Reduction/Cross-Coupling of Weinreb Amides

A modern and highly versatile approach involves a one-pot, two-step procedure starting from Weinreb amides. This method allows for the introduction of a wide variety of substituents via cross-coupling reactions.[3][4][5]

Workflow for One-Pot Synthesis of Substituted Benzaldehydes

Caption: One-pot synthesis of substituted benzaldehydes.

Experimental Protocol: One-Pot Synthesis of 4-Phenylbenzaldehyde

This protocol details the synthesis of 4-phenylbenzaldehyde from 4-bromo-N-methoxy-N-methylbenzamide.[3]

Materials:

-

4-bromo-N-methoxy-N-methylbenzamide (Weinreb amide)

-

Diisobutylaluminum hydride (DIBAL-H) solution

-

Phenyllithium solution

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene

-

Syringe pump

Procedure:

-

Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere and cool to 0 °C.

-

Add DIBAL-H solution dropwise to form the stable hemiaminal intermediate.

-

Add the palladium catalyst to the reaction mixture.

-

Using a syringe pump, slowly add the phenyllithium solution to the reaction mixture.

-

After the addition is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3]

Expertise in Action: The use of a Weinreb amide is critical as it prevents over-addition of the organometallic reagent. The slow addition of the organolithium reagent via a syringe pump is essential to maintain a low concentration of the nucleophile, thus minimizing side reactions.

Biocatalytic Synthesis

In line with the principles of green chemistry, biocatalytic methods for the synthesis of substituted benzaldehydes are gaining prominence. Whole-cell biocatalysts, such as certain strains of basidiomycota fungi, can efficiently reduce substituted benzoic acids to the corresponding aldehydes.[6] This approach offers high selectivity and avoids the use of harsh chemical reagents.

Part 2: The Reactivity Landscape of Substituted Benzaldehydes

The reactivity of the aldehyde functional group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This interplay between the substituent and the reaction center is a fundamental concept in physical organic chemistry and is crucial for predicting reaction outcomes and designing synthetic strategies.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate.

Influence of Substituents on Nucleophilic Addition

Caption: Effect of substituents on carbonyl reactivity.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic effect of meta- and para-substituents on the reactivity of aromatic compounds. For the nucleophilic addition to substituted benzaldehydes, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction.[2][7]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| m-NO₂ | Wittig Reaction | 10.5 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

| p-OCH₃ | Wittig Reaction | 0.23 |

Data sourced from a comparative guide on benzaldehyde reactivity.[8]

Oxidation and Reduction

Substituted benzaldehydes can be readily oxidized to the corresponding benzoic acids or reduced to benzyl alcohols. The choice of reagent and reaction conditions determines the outcome.

Oxidation:

-

Strong Oxidants: Potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are effective but can be harsh and generate hazardous waste.

-

Milder Oxidants: Silver oxide (Ag₂O) in the Tollens' test provides a classic qualitative test for aldehydes.

Reduction:

-

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes to primary alcohols.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

Condensation Reactions

Substituted benzaldehydes are key substrates in a variety of condensation reactions that form new carbon-carbon bonds, leading to more complex molecular architectures.

-

Aldol Condensation: Reaction with an enol or enolate to form a β-hydroxy aldehyde or ketone.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.[8]

-

Knoevenagel Condensation: Reaction with a compound containing an active methylene group.

Part 3: Applications in Drug Discovery and Development

Substituted benzaldehydes are indispensable intermediates in the pharmaceutical industry, serving as starting materials for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[9]

Case Study: Synthesis of Sertraline

Sertraline, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI). Its synthesis often involves a substituted benzaldehyde derivative as a key precursor. One synthetic approach utilizes 3,4-dichlorobenzaldehyde.[10][11][12]

Retrosynthetic Analysis of Sertraline

Caption: Retrosynthesis of Sertraline.

Case Study: Synthesis of Ephedrine

Ephedrine, a sympathomimetic amine used as a stimulant, appetite suppressant, and decongestant, can be synthesized from benzaldehyde through a biocatalytic step.[13][14][15][16]

Key Step in the Biocatalytic Synthesis of Ephedrine

The biotransformation of benzaldehyde using yeast (Saccharomyces cerevisiae) produces (R)-phenylacetylcarbinol (L-PAC), a key chiral intermediate. This intermediate is then reductively aminated to yield ephedrine.[14][16]

Table 2: Examples of FDA-Approved Drugs Synthesized from Benzaldehyde Derivatives

| Drug | Therapeutic Class | Substituted Benzaldehyde Precursor |

| Sertraline | Antidepressant (SSRI) | 3,4-Dichlorobenzaldehyde |

| Ephedrine | Decongestant, Stimulant | Benzaldehyde |

| Pyrilamine | Antihistamine | 4-Methoxybenzaldehyde[17] |

| Tripelennamine | Antihistamine | Benzaldehyde[17] |

Conclusion

Substituted benzaldehydes are far more than simple chemical intermediates; they are enabling molecules that unlock vast areas of synthetic possibility. Their reactivity, governed by the predictable electronic effects of substituents, allows for the rational design of complex synthetic routes. From the large-scale production of fragrances to the intricate, multi-step synthesis of life-saving pharmaceuticals, the importance of substituted benzaldehydes cannot be overstated. As the demand for more efficient, sustainable, and innovative chemical processes grows, so too will the ingenuity applied to the synthesis and application of this remarkable class of compounds.

References

-

Basidiomycota strains as whole-cell biocatalysts for the synthesis of high-value natural benzaldehydes. (2024). PMC. [Link]

-

Laboratory evolved biocatalysts for stereoselective syntheses of substituted benzaldehyde cyanohydrins. (2008). PubMed. [Link]

-

Notes on Ephedrine Synthesis. designer-drug.com. [Link]

-

Palladium-catalyzed synthesis of substituted benzaldehydes from aryl chlorides. ResearchGate. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

-

Ability of C. maculatum to reduce different substituted benzaldehydes. ResearchGate. [Link]

-

Profiling ephedrine/pseudoephedrine and methamphetamine synthesised from benzaldehyde, nitroethane and dimethyl carbonate. UQ eSpace. [Link]

-

Biotransformation for L-ephedrine production. PubMed. [Link]

-

The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository. [Link]

-

THE YEAST MEDIATED SYNTHESIS OF THE l-EPHEDRINE PRECURSOR, l-PHENYLACETYLCARBINOL, IN AN ORGANIC SOL VENT. VU Research Repository. [Link]

-

Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]

-

Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction. ResearchGate. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

-

(E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. DOI. [Link]

-

Sertraline - Synthesis of (+). Synfacts. [Link]

-

Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (2017). Organic Letters. [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

-

The synthesis of benzaldehyde (3a) from styrene (2a) as a model reaction under different conditions. ResearchGate. [Link]

-

The Future of Benzaldehyde: Innovation in Synthesis and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthetic method of monosubstituted styrene.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. [Link]

-

Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters. [Link]

-

Hammett equation. Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]

-

Sertraline. Pharmaceutical Synthesis Database. [Link]

-

Chemoenzymatic Synthesis of Sertraline. ResearchGate. [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC. [Link]

-

Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. SciELO. [Link]

-

Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. SCIEPublish. [Link]

-

Synthesis of β,β-Disubstituted Styrenes via Trimethylsilyl-Mediated Aldehyde-Aldehyde Coupling. University of Richmond Scholarship Repository. [Link]

-

Continuous synthesis of benzaldehyde by ozonolysis of styrene in a micro-packed bed reactor. (2022). Vapourtec. [Link]

-

Wittig reaction of substituted benzaldehydes with phosphonium salt 2. ResearchGate. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. [Link]

-

Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

-

Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. J. Org. Chem. [Link]

-

What are six applications for benzaldehyde. News. [Link]

-

The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

-

Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.rug.nl [pure.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Basidiomycota strains as whole-cell biocatalysts for the synthesis of high-value natural benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 12. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. designer-drug.com [designer-drug.com]

- 14. Biotransformation for L-ephedrine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. doras.dcu.ie [doras.dcu.ie]

- 16. vuir.vu.edu.au [vuir.vu.edu.au]

- 17. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

Navigating the Chemistry of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-(Dimethylamino)-4-methoxybenzaldehyde and its close structural isomers. Due to the limited availability of specific safety data for 2-(Dimethylamino)-4-methoxybenzaldehyde, this document draws upon comprehensive data for the closely related isomer, 4-Dimethylamino-2-methoxybenzaldehyde (CAS RN: 84562-48-1) , to establish a robust framework for safe laboratory practices. Positional isomers of substituted benzaldehydes often share similar hazard profiles; however, researchers must exercise due diligence and apply these recommendations with an understanding of this context.

Compound Profile and Hazard Identification

2-(Dimethylamino)-4-methoxybenzaldehyde belongs to the class of aromatic aldehydes, which are widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical and chemical industries. Its reactivity is primarily dictated by the aldehyde functional group and the electron-donating nature of the dimethylamino and methoxy substituents on the benzene ring.

1.1. GHS Classification

Based on the data for 4-Dimethylamino-2-methoxybenzaldehyde, the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

1.2. Primary Hazards and Causality

The irritant nature of this compound is the primary safety concern. The aldehyde group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation of the skin, eyes, and respiratory tract. The causality behind these hazards is rooted in the chemical reactivity of the molecule.

-

Skin and Eye Irritation: Direct contact can lead to localized inflammation, redness, and discomfort. The aldehyde functionality can cause denaturation of proteins in tissues, triggering an inflammatory response.[3][4]

-

Respiratory Irritation: Inhalation of dust or vapors can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[3][5]

Exposure Control and Personal Protection: A Self-Validating System

A robust personal protective equipment (PPE) strategy is essential to create a self-validating system of safety where potential exposures are systematically minimized.

2.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4] The principle here is to reduce the concentration of the chemical in the breathing zone of the user to below acceptable exposure limits.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(Dimethylamino)-4-methoxybenzaldehyde:

| PPE Type | Standard | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent contact with the eyes, which are highly susceptible to irritation from this compound. |

| Hand Protection | Nitrile rubber gloves. | To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use. |

| Skin and Body Protection | A laboratory coat. | To protect the skin and personal clothing from accidental splashes or spills. |

| Respiratory Protection | Not typically required when adequate engineering controls are in place. If dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved particulate respirator may be necessary. | To prevent inhalation of irritant dust or aerosols. |

Diagram: PPE Selection Workflow

Caption: PPE selection workflow for handling 2-(Dimethylamino)-4-methoxybenzaldehyde.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

3.1. Handling

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

3.2. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from heat and sources of ignition.

-

Segregate from incompatible materials.

Emergency Procedures: A Rapid Response Framework

In the event of an exposure or spill, a clear and practiced emergency response plan is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 2.2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.

Diagram: Emergency Response for Accidental Spill

Caption: Emergency response workflow for an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

6.1. Toxicological Information

-

Acute Toxicity: Data not available. Shall not be classified as acutely toxic.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[3]

-

Germ Cell Mutagenicity: Data not available. Shall not be classified as germ cell mutagenic.[3]

-

Carcinogenicity: Data not available. Shall not be classified as carcinogenic.[3]

-

Reproductive Toxicity: Data not available. Shall not be classified as a reproductive toxicant.[3]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity - Repeated Exposure: Data not available. Shall not be classified as a specific target organ toxicant (repeated exposure).[3]

6.2. Ecological Information

-

Data on the environmental impact of this specific compound is limited. As a general precaution, prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

While 2-(Dimethylamino)-4-methoxybenzaldehyde is a valuable research chemical, a thorough understanding and implementation of safety protocols are paramount. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and maintain a safe and productive laboratory environment. The causality-driven approach to safety, emphasizing not just what to do but why, empowers scientists to make informed decisions and foster a strong safety culture.

References

-

Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde. Carl ROTH. [Link]

-

Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde. Carl ROTH (AU). [Link]

-

4-Dimethylamino-2-methoxybenzaldehyde. DC Fine Chemicals. [Link]

-

4-(Dimethylamino)-2-methoxybenzaldehyde. PubChem. [Link]

-

4-Dimethylamino-2-methoxybenzaldehyde. NIST WebBook. [Link]

-

4-Dimethylamino-2-methoxybenzaldehyde, 1 g. Carl ROTH. [Link]

-

Safety Data Sheet: 4-(dimethylamino)benzaldehyde. Chemos GmbH&Co.KG. [Link]

-

Benzaldehyde. Wikipedia. [Link]

-

4-Dimethylamino-2-methoxybenzaldehyde 122740 - Safety Data Sheet. [Link]

-

BENZALDEHYDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

Sources

The Solubility Profile of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Practical Considerations for Solvent Selection in Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper constructs a robust solubility profile based on the well-established principles of organic chemistry, analysis of structurally analogous compounds, and modern computational prediction models. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for determining and utilizing the solubility of this compound.

Introduction: The Significance of 2-(Dimethylamino)-4-methoxybenzaldehyde

2-(Dimethylamino)-4-methoxybenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring an aldehyde functional group activated by two electron-donating substituents—a dimethylamino group and a methoxy group—renders it a versatile building block for the synthesis of a wide array of more complex molecules. These include, but are not limited to, pharmaceutical intermediates, dyes, and materials for optoelectronic applications. The reactivity of the aldehyde and the electronic nature of the aromatic ring are pivotal to its utility in various chemical transformations.

A thorough understanding of the solubility of 2-(Dimethylamino)-4-methoxybenzaldehyde in common organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods such as crystallization, and formulation strategies. This guide aims to provide a detailed examination of the factors governing its solubility and to equip the researcher with the necessary knowledge to make informed decisions regarding solvent selection.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(Dimethylamino)-4-methoxybenzaldehyde, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

-

The Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor.

-

The Dimethylamino Group (-N(CH₃)₂): This group is polar and the nitrogen atom can act as a hydrogen bond acceptor.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can also accept hydrogen bonds.

The presence of both polar functional groups and a nonpolar aromatic backbone suggests that 2-(Dimethylamino)-4-methoxybenzaldehyde will exhibit a nuanced solubility profile, with good solubility in solvents that can engage in a range of intermolecular interactions.

Predicted Solubility in Common Organic Solvents

In the absence of extensive experimentally determined solubility data for 2-(Dimethylamino)-4-methoxybenzaldehyde, we can infer its likely solubility based on the known behavior of structurally similar compounds, such as 4-(dimethylamino)benzaldehyde and various substituted benzaldehydes.[1][2] It is anticipated that the compound will be readily soluble in polar aprotic and polar protic solvents, and less soluble in nonpolar solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The hydrophobic nature of the substituted benzene ring is expected to dominate over the polar functional groups, limiting aqueous solubility.[1] |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl, dimethylamino, and methoxy groups, while the alkyl portion interacts with the aromatic ring. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for polar organic compounds. Aromatic aldehydes are generally soluble in ethanol.[2] |

| Acetone | Polar Aprotic | Soluble | Acetone's polar carbonyl group can engage in dipole-dipole interactions with the polar groups of the solute. 4-(dimethylamino)benzaldehyde is known to be soluble in acetone.[1] |

| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent for many organic compounds, including those with moderate polarity. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for a variety of organic molecules. 4-(dimethylamino)benzaldehyde is soluble in chloroform.[1] |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a less effective solvent for polar compounds. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

Disclaimer: The solubility predictions in this table are based on the analysis of analogous compounds and general principles of solubility. Experimental verification is strongly recommended for any critical application.

Computational Approaches to Solubility Prediction

In recent years, computational chemistry and machine learning have emerged as powerful tools for predicting the solubility of organic compounds.[3][4] These methods leverage large datasets of known solubility data and sophisticated algorithms to model the complex interactions between solute and solvent.

For a compound like 2-(Dimethylamino)-4-methoxybenzaldehyde, a quantitative structure-property relationship (QSPR) model could be employed. Such a model would use calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict its solubility in various solvents. While a detailed computational study is beyond the scope of this guide, researchers with access to computational chemistry software can utilize these tools to obtain more quantitative solubility estimates.

Figure 1: A simplified workflow for the computational prediction of solubility.

Experimental Determination of Solubility: A Practical Guide

For critical applications in research and development, the experimental determination of solubility is indispensable. The equilibrium shake-flask method is a widely accepted and reliable technique.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Protocol

Materials:

-

2-(Dimethylamino)-4-methoxybenzaldehyde (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid 2-(Dimethylamino)-4-methoxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the concentration of 2-(Dimethylamino)-4-methoxybenzaldehyde.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Figure 2: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

References

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. [Link]